Cas no 2715120-05-9 (2-amino-6-fluorospiro3.3heptane-2-carboxylic acid)

2-amino-6-fluorospiro3.3heptane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid
- 2-amino-6-fluorospiro3.3heptane-2-carboxylic acid
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- MDL: MFCD33019958
- インチ: 1S/C8H12FNO2/c9-5-1-7(2-5)3-8(10,4-7)6(11)12/h5H,1-4,10H2,(H,11,12)
- InChIKey: FPWDIKNIHJVSJY-UHFFFAOYSA-N
- ほほえんだ: C(C1(CC2(CC(F)C2)C1)N)(=O)O
2-amino-6-fluorospiro3.3heptane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27685900-0.25g |
2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid |
2715120-05-9 | 95.0% | 0.25g |
$1015.0 | 2025-03-20 | |
Enamine | EN300-27685900-5g |
2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid |
2715120-05-9 | 95% | 5g |
$5949.0 | 2023-09-10 | |
Aaron | AR028BAQ-10g |
2-amino-6-fluorospiro[3.3]heptane-2-carboxylicacid |
2715120-05-9 | 95% | 10g |
$12152.00 | 2023-12-15 | |
1PlusChem | 1P028B2E-10g |
2-amino-6-fluorospiro[3.3]heptane-2-carboxylicacid |
2715120-05-9 | 95% | 10g |
$10963.00 | 2023-12-18 | |
1PlusChem | 1P028B2E-2.5g |
2-amino-6-fluorospiro[3.3]heptane-2-carboxylicacid |
2715120-05-9 | 95% | 2.5g |
$5030.00 | 2024-05-08 | |
Aaron | AR028BAQ-50mg |
2-amino-6-fluorospiro[3.3]heptane-2-carboxylicacid |
2715120-05-9 | 95% | 50mg |
$775.00 | 2025-02-16 | |
Enamine | EN300-27685900-5.0g |
2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid |
2715120-05-9 | 95.0% | 5.0g |
$5949.0 | 2025-03-20 | |
Enamine | EN300-27685900-2.5g |
2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid |
2715120-05-9 | 95.0% | 2.5g |
$4019.0 | 2025-03-20 | |
Enamine | EN300-27685900-1.0g |
2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid |
2715120-05-9 | 95.0% | 1.0g |
$2050.0 | 2025-03-20 | |
Enamine | EN300-27685900-0.1g |
2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid |
2715120-05-9 | 95.0% | 0.1g |
$712.0 | 2025-03-20 |
2-amino-6-fluorospiro3.3heptane-2-carboxylic acid 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
2-amino-6-fluorospiro3.3heptane-2-carboxylic acidに関する追加情報
Introduction to 2-amino-6-fluorospiro3.3heptane-2-carboxylic acid (CAS No. 2715120-05-9)
2-amino-6-fluorospiro3.3heptane-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2715120-05-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic amide derivative features a unique structural framework, combining a fluorine atom with an amino group and a carboxylic acid moiety, which makes it a promising candidate for further exploration in drug development.
The compound belongs to the spirocyclic class of molecules, which are known for their rigid three-dimensional structures and enhanced binding affinities. The presence of a fluorine atom at the 6-position introduces electronic and steric effects that can modulate the biological activity of the molecule. This feature is particularly valuable in medicinal chemistry, where fluorine substitution is often employed to improve metabolic stability, binding affinity, and overall pharmacokinetic properties of drug candidates.
2-amino-6-fluorospiro3.3heptane-2-carboxylic acid has been studied for its potential applications in the synthesis of novel therapeutic agents. Its structural motif suggests that it may exhibit properties similar to other spirocyclic compounds that have shown promise in treating various diseases, including neurological disorders and cancer. The carboxylic acid group at the 2-position provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological targets.
In recent years, there has been growing interest in fluorinated spirocyclic compounds due to their unique chemical and biological properties. These molecules have been reported to exhibit potent activity against a range of pathogens and diseases. For instance, spirocyclic scaffolds have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. The fluorine atom in 2-amino-6-fluorospiro3.3heptane-2-carboxylic acid may enhance its interaction with target enzymes by improving both hydrophobicity and electron density distribution.
The synthesis of 2-amino-6-fluorospiro3.3heptane-2-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the fluorine atom is a critical step, often achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Advanced synthetic methodologies, such as flow chemistry and transition-metal catalysis, have been employed to optimize yield and purity.
The biological evaluation of 2-amino-6-fluorospiro3.3heptane-2-carboxylic acid has revealed intriguing results in preclinical studies. Initial assays have shown that this compound exhibits moderate inhibitory activity against certain enzymes implicated in inflammation and cell proliferation. These findings align with the broader efforts in developing small-molecule inhibitors for therapeutic use. Further research is ongoing to elucidate its mechanism of action and explore potential synergies with existing treatments.
The structural versatility of spirocyclic compounds like 2-amino-6-fluorospiro3.3heptane-2-carboxylic acid makes them attractive for drug discovery programs. By modifying various functional groups within the spirocyclic core, researchers can generate libraries of derivatives with tailored pharmacological profiles. Computational modeling techniques have been instrumental in predicting the binding modes of these compounds to biological targets, thereby accelerating the design process.
The role of fluorine in medicinal chemistry cannot be overstated. Its incorporation into drug molecules often leads to improved pharmacological properties, including enhanced bioavailability and resistance to metabolic degradation. The fluorine atom in 2-amino-6-fluorospiro3.3heptane-2-carboxylic acid is likely responsible for many of its observed characteristics, making it a valuable building block for future drug candidates.
In conclusion, 2-amino-6-fluorospiro3.3heptane-2-carboxylic acid (CAS No. 2715120-05-9) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structure and promising biological activity position it as a key compound for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in the discovery and optimization of new therapies.
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